

# Physical and chemical properties of N-Phthaloylglycine

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Compound of Interest		
Compound Name:	N-Phthaloylglycine	
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## An In-depth Technical Guide to N-Phthaloylglycine

For Researchers, Scientists, and Drug Development Professionals

**N-Phthaloylglycine**, also known as Phthalimidoacetic acid, is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group. This compound serves as a crucial building block and intermediate in a variety of chemical and pharmaceutical syntheses. Its structural features make it particularly valuable in peptide synthesis and as a precursor for more complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in chemical transformations.

## **Core Physical and Chemical Properties**

**N-Phthaloylglycine** is a white to off-white, odorless crystalline solid at room temperature. It is stable under normal storage conditions.[1][2]

## **Physicochemical Data**

The following tables summarize the key quantitative properties of **N-Phthaloylglycine**.



Property	Value
Molecular Formula	C10H7NO4
Molecular Weight	205.17 g/mol [3]
CAS Number	4702-13-0[2]
Appearance	White to slightly cream-colored crystalline powder[1]
Melting Point	193-198 °C
Boiling Point	412.6 °C at 760 mmHg (estimate)
Density	~1.4 g/cm³ (estimate)
рКа	3.61 ± 0.10 (Predicted)

**Solubility Profile** 

Solvent	Solubility
Water	Insoluble / Sparingly soluble
Organic Solvents	Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Acetone, and Dimethylformamide

## **Spectral Data Analysis**

Spectroscopic data is essential for the structural confirmation of N-Phthaloylglycine.

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide group and the methylene protons of the glycine moiety. A very broad signal may also be observed for the carboxylic acid proton.

- Aromatic Protons (phthalimide): Typically appear in the range of 7.8-8.0 ppm.
- Methylene Protons (-CH2-): A singlet is usually observed around 4.4 ppm.



 Carboxylic Acid Proton (-COOH): A broad singlet can be found far downfield, often above 11 ppm, and its visibility can depend on the solvent and concentration.

#### Infrared (IR) Spectroscopy

The IR spectrum of **N-Phthaloylglycine** shows key absorption bands that confirm its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3200-2500	O-H stretch (broad, characteristic of carboxylic acid)
~1775 & ~1725	C=O stretch (asymmetric and symmetric of the imide group)
~1700	C=O stretch (of the carboxylic acid)
~1600	C=C stretch (aromatic ring)

## **Mass Spectrometry**

In mass spectrometry, **N-Phthaloylglycine** typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the stable phthalimide structure. Common fragments may arise from the loss of the carboxyl group (-COOH) or cleavage of the glycine side chain.

## **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and analysis of **N-Phthaloylglycine** are critical for its application in research and development.

#### Synthesis of N-Phthaloylglycine

Several methods are employed for the synthesis of **N-Phthaloylglycine**, primarily involving the reaction of phthalic anhydride with glycine.

Method 1: Thermal Fusion



- Reactants: Place 6 g of phthalic anhydride and 3 g of glycine in a boiling tube.
- Reaction: Fuse the mixture by heating it in an oil bath at 150-190 °C for 15-20 minutes. The
  reaction involves the nucleophilic attack of the glycine amino group on one of the carbonyl
  carbons of the anhydride, followed by cyclization and dehydration to form the imide.
- Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid is the crude N-Phthaloylglycine.
- Purification: Recrystallize the crude product from hot water to obtain purified crystals.

Method 2: Reflux in Glacial Acetic Acid

- Reactants: A mixture of phthalic anhydride (6.75 mmol) and glycine (6.8 mmol) is used.
- Reaction: The reactants are refluxed in approximately 15 mL of glacial acetic acid for 2 hours.
- Work-up: The reaction mixture is filtered while hot to remove any insoluble impurities. The solvent (acetic acid) is then evaporated under reduced pressure.
- Purification: The resulting solid is collected by filtration and recrystallized from ethanol to yield the pure product.

Method 3: Microwave-Assisted Solvent-Free Synthesis

- Reactants: Equimolar amounts of solid phthalic anhydride and glycine are mixed.
- Reaction: The mixture is subjected to microwave irradiation (e.g., 200 W) at 130 °C for 5-6 minutes. This is followed by additional heating for 5-10 minutes near the melting point of glycine. The reaction proceeds rapidly in the molten phthalic anhydride.
- Purification: The resulting product can be purified by recrystallization.

### **Purification by Recrystallization**

Recrystallization is a standard technique to purify the crude **N-Phthaloylglycine**.



Solvent Selection: The ideal solvent is one in which N-Phthaloylglycine is sparingly soluble
at room temperature but highly soluble at elevated temperatures. Water or ethanol are
commonly used.

#### Procedure:

- Dissolve the crude solid in a minimum amount of the chosen solvent at or near its boiling point.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath can maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

#### **Analytical HPLC Method**

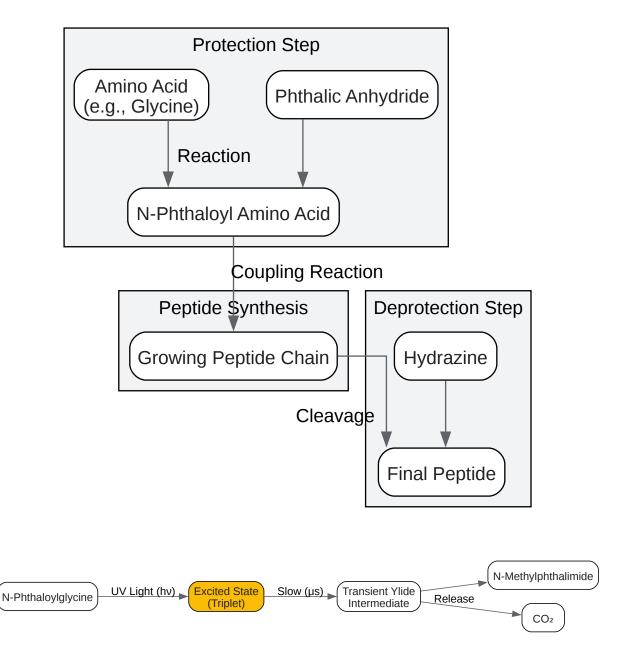
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of **N-Phthaloylglycine**.

- Method: A reverse-phase (RP) HPLC method is suitable.
- Column: A standard C18 column can be used.
- Mobile Phase: A simple mobile phase can consist of a mixture of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid (for MS compatibility) to ensure the carboxylic acid is protonated.
- Detection: UV detection at a wavelength where the phthalimide chromophore absorbs (e.g.,
   ~220 nm or ~292 nm) is appropriate.

## Applications and Chemical Behavior Role as a Protecting Group in Peptide Synthesis



A primary application of **N-Phthaloylglycine** chemistry is in protecting the amino group of amino acids during peptide synthesis. The phthaloyl group is robust and prevents the N-terminus from participating in unwanted side reactions during peptide bond formation. It is stable to the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl). Removal of the phthaloyl group is typically achieved under mild conditions using hydrazine, which cleaves the imide ring.



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